molecular formula C9H12N4 B8702830 1H-1,3-Benzimidazole-5,6-diamine, 1,2-dimethyl-

1H-1,3-Benzimidazole-5,6-diamine, 1,2-dimethyl-

Cat. No. B8702830
M. Wt: 176.22 g/mol
InChI Key: WATNJQFGOVKPPQ-UHFFFAOYSA-N
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Patent
US06358954B1

Procedure details

Pure 1,2-dimethyl 5,6-dinitro benzimidazole (0.7 grams) and 0.2 grams Pd/C in 20 ml ethanol and 20 ml glacial acetic acid were hydrogenated for 4 hours. Filtering and evaporating resulted in 0.5 grams, 95% yield of a white solid having a melting point of 212° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([N+:14]([O-])=O)[C:9]([N+:11]([O-])=O)=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:17]>C(O)C.C(O)(=O)C.[Pd]>[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([NH2:14])[C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:17]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CN1C(=NC2=C1C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
evaporating

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=C(C(=C2)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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